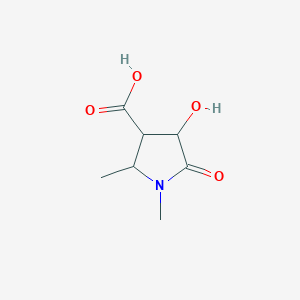

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYHZGDPSAJBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)N1C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be achieved using reagents like dihydrofuran and hydrazone, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amidation.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against multidrug-resistant Gram-positive pathogens and fungi. The increasing resistance among these pathogens necessitates the development of novel antimicrobial candidates.

Case Study: Antimicrobial Screening

In a study involving various derivatives of 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, researchers employed broth microdilution techniques to assess antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against strains harboring resistance mutations, such as TR34/L98H in the CYP51A gene. Notably, compounds with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and other resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 128 | Candida albicans |

| Compound C | 8 | Enterococcus faecalis |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound's derivatives have shown promising results in reducing cell viability in cancer models.

Case Study: In Vitro Anticancer Activity

In a controlled experiment using A549 human lung cancer cells, derivatives of the compound were tested for their cytotoxic effects. The study revealed that certain modifications significantly enhanced anticancer activity compared to standard treatments like cisplatin.

| Derivative | Viability Reduction (%) | p-value |

|---|---|---|

| 3,5-Dichloro | 24.5 | <0.0001 |

| 5-Fluoro | 87.4 | - |

| Control (Cisplatin) | 67.4 | - |

These findings suggest that structural modifications can lead to more effective anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Research indicates that its derivatives possess strong radical scavenging abilities, making them potential candidates for oxidative stress-related conditions.

Case Study: Antioxidant Screening

In a study evaluating the antioxidant capacity of various derivatives, it was found that some compounds exhibited DPPH radical scavenging activity significantly higher than ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-(5-Chloro-2-hydroxyphenyl) | 88.6 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl) | 87.7 |

| Ascorbic Acid | Reference (100%) |

These results underline the compound's potential as a therapeutic agent in combating oxidative stress .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxy and carboxylic acid groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 2126161-29-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 173.17 g/mol. The compound features a pyrrolidine ring with hydroxyl, methyl, and carboxylic acid substituents, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 2126161-29-1 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of amino acid derivatives under controlled conditions. The use of reagents such as dihydrofuran and hydrazone is prevalent in the synthetic route, followed by purification to isolate the product .

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives showed potent cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Case Study:

In a study assessing various pyrrolidine derivatives, compounds structurally related to 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine were evaluated for their effects on cell viability. The results indicated that specific substitutions on the pyrrolidine ring could enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that some derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. However, the compound itself showed limited efficacy against Gram-negative pathogens .

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The hydroxyl and carboxylic acid groups are crucial for binding to enzyme active sites, potentially acting as inhibitors or activators in various biochemical pathways .

Q & A

Q. Optimization Tips :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux conditions (e.g., 12–24 hours) ensure complete conversion .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~170 ppm for carbonyl groups in pyrrolidine rings) .

- HPLC-MS : For purity assessment and molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions) .

- FT-IR : Identification of functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .

Methodological Note : Combine multiple techniques to resolve structural ambiguities, especially for stereoisomers .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity Variability : Use HPLC to ensure >95% purity; impurities (e.g., unreacted aldehydes) can skew assays .

- Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies) .

- Structural Confirmation : Re-validate stereochemistry via X-ray crystallography or chiral HPLC .

Example : A 2021 study on a chlorophenyl analog resolved conflicting cytotoxicity results by confirming enantiomeric purity via chiral chromatography .

Advanced: What strategies are effective for optimizing enantiomeric yield in asymmetric synthesis?

Answer:

For stereocontrol at the 3-carboxylic acid position:

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

Case Study : A 2023 synthesis of a pyridazine analog achieved 92% enantiomeric excess using (R)-BINOL-phosphoric acid catalysis .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in design .

Example : Docking studies on a pyridine-carboxylic acid analog revealed hydrogen bonding with His214 in the target enzyme, guiding methyl-group placement .

Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for protease inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray Crystallography : Resolve enzyme-inhibitor co-crystal structures to identify key interactions .

Data Interpretation : Combine kinetic data (e.g., non-competitive inhibition patterns) with structural insights to refine mechanistic hypotheses .

Basic: How can researchers ensure reproducibility in synthesizing this compound across labs?

Answer:

- Detailed Protocols : Specify exact molar ratios, solvent grades, and drying times (e.g., "anhydrous DMF, stored over molecular sieves").

- Shared Characterization Data : Publish NMR spectra, HPLC chromatograms, and melting points.

- Collaborative Validation : Cross-lab replication studies, as done for a 2024 tetrahydropyridine derivative .

Advanced: What are the best practices for resolving spectral overlaps in NMR analysis?

Answer:

- 2D NMR : Use HSQC and HMBC to assign crowded regions (e.g., overlapping methyl and pyrrolidine signals) .

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.

- Isotopic Labeling : ¹³C-enriched samples simplify carbon assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.